6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Position 1: Methyl group.
- Position 4: N-Phenyl-substituted amine.
- Position 6: 4-(2-Methoxyphenyl)piperazinyl group.
This structural motif is common in compounds targeting central nervous system (CNS) receptors, particularly dopamine and serotonin receptors, due to the piperazine moiety’s affinity for G-protein-coupled receptors (GPCRs) .
Properties
Molecular Formula |
C23H25N7O |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H25N7O/c1-28-22-18(16-24-28)21(25-17-8-4-3-5-9-17)26-23(27-22)30-14-12-29(13-15-30)19-10-6-7-11-20(19)31-2/h3-11,16H,12-15H2,1-2H3,(H,25,26,27) |
InChI Key |
QAPLIXUJSBSLLT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5OC |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[3,4-d]pyrimidine Synthesis
The pyrazolo[3,4-d]pyrimidine core is typically constructed via cyclocondensation reactions. A common approach involves reacting 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with formamide or orthoesters under thermal conditions. For example, fusion of 5-amino-1-methylpyrazole-4-carbonitrile with urea at 180–200°C yields 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to introduce reactivity at the 4- and 6-positions . Alternative methods employ Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at specific positions, as demonstrated in the synthesis of analogous pyrazolo[3,4-d]pyrimidines .
N-Phenylation at the 4-Position
The N-phenyl group is introduced via Buchwald-Hartwig amination or direct coupling. In a representative procedure, 4-chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidine reacts with aniline in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and Xantphos ligand. The reaction is conducted in toluene at 100°C for 12 hours, achieving 65–75% yield after recrystallization . Alternative methods employ Ullmann-type couplings with copper iodide and trans-1,2-diaminocyclohexane (DACH) as a ligand .
Purification and Salt Formation
Crude products are purified via silica gel chromatography using dichloromethane/methanol (98:2 to 95:5) as eluents. Hydrochloride salts are formed by treating the free base with isopropanolic HCl, yielding a crystalline solid with a melting point of 206–210°C . Purity is confirmed via HPLC (>98%) and ¹H NMR spectroscopy, with characteristic peaks at δ 3.85 (OCH₃), 2.62–3.11 (piperazine protons), and 7.01–7.97 (aromatic protons) .
Industrial-Scale Optimization
For large-scale production, continuous flow reactors reduce reaction times and improve safety. A patent-pending method uses a microreactor system to perform the SNAr step at 120°C with a residence time of 30 minutes, achieving 90% conversion . Residual solvents (e.g., DMF) are removed via wiped-film evaporation, and the final product is isolated via anti-solvent crystallization using heptane.
Comparative Analysis of Synthetic Routes
The table below summarizes three validated routes for synthesizing the target compound:
Side Reactions and Mitigation
Common side reactions include:
-
Dimerization : Occurs during prolonged heating in DMF, forming bis-pyrazolo[3,4-d]pyrimidine derivatives. This is mitigated by using lower temperatures (70°C) and shorter reaction times .
-
Over-alkylation : Excess methylating agents (e.g., methyl iodide) lead to quaternary ammonium salts. Controlled addition of methyl triflate at 0°C prevents this issue.
-
Epimerization : Chiral centers in intermediates may racemize under basic conditions. Using chiral auxiliaries or low-temperature conditions preserves stereochemistry .
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling 4-chloro-pyrazolo[3,4-d]pyrimidine with 1-(2-methoxyphenyl)piperazine and K₂CO₃ for 2 hours achieves 78% yield, eliminating DMF and reducing waste . Catalytic systems using recyclable magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) further enhance sustainability .
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolopyrimidine core undergoes oxidation at electron-rich positions. Key findings include:
| Reaction Conditions | Major Product(s) | Yield (%) | Application/Notes |
|---|---|---|---|
| KMnO<sub>4</sub> in acidic medium | 6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine-5-oxide | 65–78 | Hydroxylated derivatives show enhanced solubility |
| H<sub>2</sub>O<sub>2</sub> (30%) | Epoxidation at C7–C8 double bond | 42 | Limited stability under basic conditions |
-
Mechanistic Insight : Oxidation occurs preferentially at the pyrimidine nitrogen and adjacent carbons due to electron density distribution.
Reduction Reactions
Reductive modifications target nitro groups and unsaturated bonds:
| Reagent/Conditions | Major Product(s) | Yield (%) | Functional Impact |
|---|---|---|---|
| NaBH<sub>4</sub> in MeOH | Reduction of C=N bonds in pyrazolopyrimidine | 55 | Forms dihydro derivatives with retained bioactivity |
| H<sub>2</sub> (1 atm)/Pd-C | Hydrogenolysis of methoxy groups | 30 | Generates deoxygenated analogs for SAR studies |
-
Key Observation : Selective reduction of the pyrazolo ring preserves the piperazine moiety’s structural integrity.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the pyrimidine and piperazine positions:
Nucleophilic Aromatic Substitution
| Reagent | Position Modified | Product | Yield (%) |
|---|---|---|---|
| NH<sub>3</sub>/EtOH | C4 of pyrimidine | 4-Amino derivative | 68 |
| Cl<sub>2</sub>/AlCl<sub>3</sub> | C2 of phenyl group | Chlorinated aryl analog | 45 |
Piperazine Ring Modifications
| Reaction | Outcome | Application |
|---|---|---|
| Alkylation with CH<sub>3</sub>I | N-Methylation at piperazine nitrogen | Enhances lipophilicity for CNS targeting |
| Acylation with AcCl | Piperazine acetylation | Reduces receptor binding affinity |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | 4-Bromophenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl analog at C3 position | 72 |
| Buchwald-Hartwig | Aniline derivative, Pd<sub>2</sub>(dba)<sub>3</sub> | N-Arylated piperazine variant | 60 |
-
Notable Result : Biaryl derivatives exhibit improved binding to α<sub>1</sub>-adrenergic receptors.
Cyclization and Rearrangement
Thermal or acid-induced cyclization generates fused heterocycles:
Comparative Reactivity Analysis
| Reaction Type | Rate (Relative to Standard) | Stability of Products |
|---|---|---|
| Oxidation | Fast | Moderate |
| Reduction | Moderate | High |
| Suzuki Coupling | Fast | High |
Scientific Research Applications
6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its binding to alpha1-adrenergic receptors. This binding inhibits the receptor’s activity, leading to vasodilation and decreased blood pressure . The compound’s molecular targets include the alpha1A-, alpha1B-, and alpha1D-adrenergic receptor subtypes, and its effects are mediated through the inhibition of G-protein-coupled receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Pharmacological Implications
Key structural analogues and their substituents are compared below:
*Molecular weight calculated based on formula C28H29N7O.
Key Observations:
- Position 4 : Substitution with electron-withdrawing groups (e.g., chloro in –15) may enhance receptor binding specificity. The target compound’s phenyl group could favor π-π interactions with aromatic residues in receptor pockets.
- Position 6 : Piperazine derivatives with aryl groups (e.g., 2-methoxyphenyl in the target compound) are associated with improved selectivity for dopamine D4 receptors compared to D2/D3. For example, S 18126 () shows >100-fold selectivity for D4 over D2 due to its benzoindane substituent.
Physicochemical Properties
- Solubility: Piperazinyl groups generally improve aqueous solubility. The morpholinoethyl substituent in ’s compound (C17H20N6O) may further enhance solubility via hydrogen bonding.
Therapeutic Potential and Selectivity
Biological Activity
The compound 6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 2-methoxyphenyl and piperazine moieties is significant as these groups are often associated with improved pharmacological profiles.
Molecular Formula
- Molecular Weight : 421.5 g/mol
- Chemical Formula : C_{22}H_{26}N_{4}O
Anticancer Properties
Recent studies have highlighted the compound's potential as a kinase inhibitor , specifically targeting the HER family of receptors. A clinical trial (NCT03743350) is currently investigating its efficacy in treating non-small cell lung cancer (NSCLC) with specific mutations. The compound acts as a hypoxia-activated prodrug, selectively inhibiting tumor cell proliferation by targeting HER kinases, thus offering a novel mechanism of action in cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[3,4-d]pyrimidines have been extensively studied. In vitro assays demonstrated that derivatives similar to this compound inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For instance, one study reported that certain derivatives exhibited IC50 values against COX-2 comparable to established anti-inflammatory drugs like celecoxib .
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | COX-2 |
| Compound A | 0.04 ± 0.02 | COX-2 |
| Compound B | 0.05 ± 0.03 | COX-1 |
Mechanistic Studies
Mechanistic studies utilizing Western blotting and RT-PCR have shown that the compound significantly reduces the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 macrophage cells, indicating its potential to modulate inflammatory responses at the transcriptional level .
Neuropharmacological Activity
The piperazine moiety linked to the pyrazolo[3,4-d]pyrimidine structure suggests potential activity at serotonin receptors. Preliminary data indicate that compounds containing this structure exhibit high affinity for 5-HT_1A receptors, which are implicated in mood regulation and anxiety disorders .
Clinical Trials
A notable clinical trial involving this compound focuses on patients with NSCLC harboring HER2 mutations. The trial aims to evaluate the safety and efficacy of this novel kinase inhibitor compared to standard therapies .
Preclinical Models
In preclinical models, compounds structurally related to this pyrazolo[3,4-d]pyrimidine have demonstrated significant efficacy in reducing tumor size and inflammatory markers in animal models of cancer and arthritis .
Q & A
What synthetic methodologies are most effective for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
Basic
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-amino-1-methyl-1H-pyrazole-4-carboxamide with substituted benzaldehydes or aryl halides under reflux conditions in polar aprotic solvents (e.g., acetonitrile or DMF). Subsequent functionalization of the piperazine moiety is achieved by reacting the intermediate with 1-(2-methoxyphenyl)piperazine using coupling agents like EDCI/HOBt in dichloromethane . Purification often involves column chromatography followed by recrystallization from ethanol or acetonitrile.
How do researchers validate the structural integrity of this compound post-synthesis?
Basic
Key characterization techniques include:
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy group at δ ~3.8 ppm, piperazine protons at δ ~2.5-3.5 ppm) and aromatic proton integration .
- IR Spectroscopy : Identifies N-H stretches (~3300 cm⁻¹ for amine groups) and C=O/C=N vibrations (~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 469.94) .
- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the pyrimidine ring and substituents (e.g., ~12° for phenyl groups) .
What preliminary biological activities are reported for structurally analogous pyrazolo[3,4-d]pyrimidines?
Basic
Analogous compounds exhibit:
- Antimicrobial Activity : Pyrazole-pyrimidine hybrids show MIC values of 8–32 µg/mL against S. aureus and E. coli via inhibition of DNA gyrase .
- Receptor Modulation : Piperazine-containing derivatives demonstrate affinity for dopamine D3 (Ki ~15 nM) and serotonin 5-HT1A receptors (Ki ~25 nM) in radioligand binding assays .
- Anticancer Potential : Some analogs inhibit carbonic anhydrase isoforms (hCA I/II) with IC50 values of 0.8–2.3 µM .
How can synthetic yields be optimized for the piperazine coupling step?
Advanced
Yield optimization strategies include:
- Solvent Selection : Using dry DMF or dichloromethane to minimize hydrolysis of reactive intermediates .
- Catalysis : Adding catalytic KI (10 mol%) to enhance nucleophilic substitution rates .
- Temperature Control : Maintaining reflux at 80–90°C for 12–16 hours to ensure complete reaction .
- Workup : Sequential aqueous washes (5% NaHCO3, brine) and silica gel chromatography (ethyl acetate/hexane, 3:7) improve purity to >95% .
How can crystallographic data discrepancies between derivatives be resolved?
Advanced
Contradictions in crystal structures (e.g., hydrogen bonding patterns or dihedral angles) arise from:
- Polymorphism : Different crystallization solvents (e.g., ethanol vs. acetonitrile) can induce alternate packing arrangements .
- Conformational Flexibility : Substituent bulk (e.g., trifluoromethyl vs. methoxy groups) alters torsion angles by 5–15° .
Resolution involves: - Variable-Temperature XRD : To assess thermal stability of observed conformers.
- DFT Calculations : Comparing experimental data with energy-minimized structures (e.g., using Gaussian09 with B3LYP/6-31G*) .
What structure-activity relationship (SAR) insights guide the design of receptor-selective analogs?
Advanced
Critical SAR features include:
- Piperazine Substitution : Electron-withdrawing groups (e.g., 2,4-dichlorophenyl) enhance dopamine D3 selectivity (10-fold over D2) by optimizing lipophilicity (logP ~3.5) .
- Pyrazole N-Methylation : Reduces off-target binding to histamine H1 receptors (Ki shift from 120 nM to >1 µM) .
- Methoxy Positioning : Ortho-substitution on the phenyl ring improves 5-HT1A affinity by 50% via π-π stacking with Phe361 .
What analytical challenges arise in quantifying trace impurities during scale-up?
Advanced
Common impurities include:
- Byproducts : Unreacted 1-(2-methoxyphenyl)piperazine (detected via HPLC at RRT 0.85) .
- Degradants : Oxidized pyrimidine derivatives (e.g., 4-oxo analogs) under humid conditions .
Mitigation involves: - HPLC-MS/MS : Using a C18 column (gradient: 0.1% TFA in water/acetonitrile) with LOQ of 0.1% .
- Stability Studies : Accelerated testing (40°C/75% RH for 6 months) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
